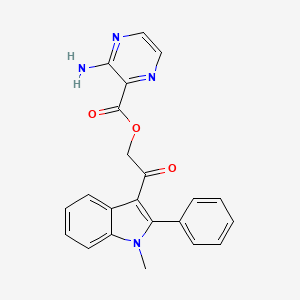![molecular formula C13H11NaO3S B2578563 Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-44-1](/img/structure/B2578563.png)
Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfonate group attached to the biphenyl structure, which enhances its solubility in water. The compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate typically involves the sulfonation of 3’-methyl-[1,1’-biphenyl]. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group at the desired position on the biphenyl ring.
Industrial Production Methods: In an industrial setting, the production of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate involves large-scale sulfonation reactors where the biphenyl derivative is treated with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the sulfonate. The product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl group on the biphenyl ring can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid, halogens, and acyl chlorides are commonly used. The reactions are typically carried out in the presence of catalysts like sulfuric acid or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated biphenyls.
Friedel-Crafts Acylation: Formation of acylated biphenyls.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activities and signaling pathways.
Comparaison Avec Des Composés Similaires
- Sodium 4’-methyl-[1,1’-biphenyl]-4-sulfonate
- Sodium 3’-chloro-[1,1’-biphenyl]-4-sulfonate
- Sodium 3’-methyl-[1,1’-biphenyl]-2-sulfonate
Comparison: Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate is unique due to the specific position of the sulfonate group, which influences its reactivity and solubility. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other derivatives may not be as effective.
Propriétés
IUPAC Name |
sodium;4-(3-methylphenyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S.Na/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)17(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKRIULVBUGAFR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)

![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)


![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)

![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
